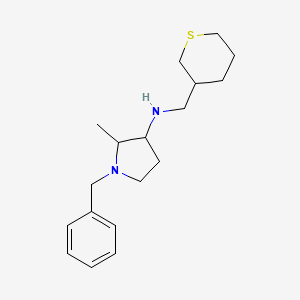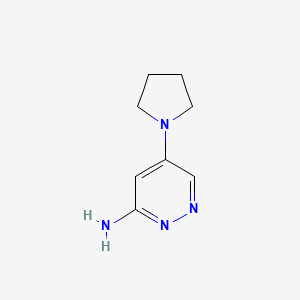![molecular formula C15H14ClN5O B15226873 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a pyrazole derivative, followed by chlorination and subsequent reaction with morpholine . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like iron(III) chloride (FeCl3) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: This compound has shown significant biological activity, including cytotoxic effects against various cancer cell lines
Medicine: It is being investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs)
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[3,4-d]pyrimidin-7-yl)morpholine
- 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)morpholine
Uniqueness
What sets 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine apart from similar compounds is its unique combination of a pyrazole and pyrimidine ring system, which provides a rigid and planar structure. This structural feature enhances its binding affinity to molecular targets, making it a potent inhibitor of CDKs .
Propiedades
Fórmula molecular |
C15H14ClN5O |
|---|---|
Peso molecular |
315.76 g/mol |
Nombre IUPAC |
4-(5-chloro-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C15H14ClN5O/c16-13-10-15(20-5-7-22-8-6-20)21-14(18-13)9-12(19-21)11-1-3-17-4-2-11/h1-4,9-10H,5-8H2 |
Clave InChI |
BTWMFATXLNSDKY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=NC3=CC(=NN32)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


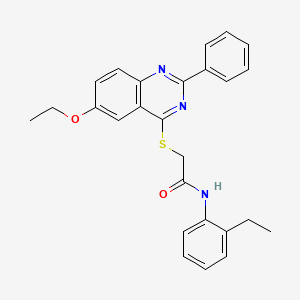
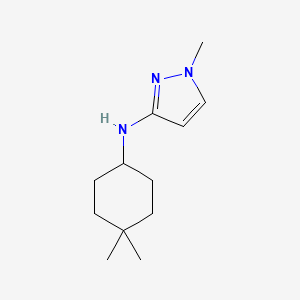
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
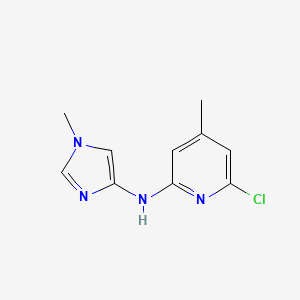

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

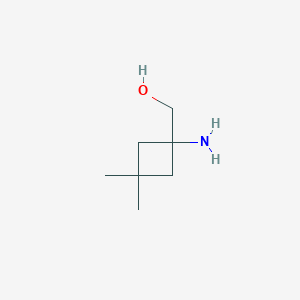


![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
